molecular formula C18H21NO4S2 B11404736 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide

Cat. No.: B11404736
M. Wt: 379.5 g/mol
InChI Key: XQXMKLKRHCAJOK-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide is a complex organic compound that has garnered interest in the scientific community due to its unique structural features and potential applications. This compound contains a benzamide core, substituted with a methoxy group and a thiophene moiety, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzamide Core: This involves the reaction of 2-methoxybenzoic acid with appropriate amines under amide coupling conditions.

    Introduction of the Thiophene Moiety: The thiophene ring is introduced through a series of reactions, including halogenation and subsequent coupling with the benzamide core.

    Oxidation: The thiophene ring is oxidized to form the dioxidotetrahydrothiophene structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The thiophene moiety can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide core and thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield thiols or thioethers.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide is unique due to its specific substitution pattern and the presence of both methoxy and thiophene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H21NO4S2

Molecular Weight

379.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide

InChI

InChI=1S/C18H21NO4S2/c1-13-7-9-24-17(13)11-19(14-8-10-25(21,22)12-14)18(20)15-5-3-4-6-16(15)23-2/h3-7,9,14H,8,10-12H2,1-2H3

InChI Key

XQXMKLKRHCAJOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

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